N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride
Overview
Description
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride is an organic compound with a complex structure that includes an allyloxy group, a chloro group, and a methoxy group attached to a benzyl ring, which is further connected to a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride typically involves multiple steps, starting with the preparation of the benzyl ring with the desired substituents. The allyloxy group can be introduced via an allylation reaction, while the chloro and methoxy groups can be added through chlorination and methylation reactions, respectively. The final step involves the attachment of the cyclohexanamine moiety to the benzyl ring, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the removal of the chlorine atom.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Dechlorinated compounds.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclooctanamine hydrochloride
- N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cycloheptanamine
- N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-hydroxyethanaminium
Uniqueness
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride is unique due to its specific combination of functional groups and the cyclohexanamine moiety. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds.
Properties
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2.ClH/c1-3-9-21-17-15(18)10-13(11-16(17)20-2)12-19-14-7-5-4-6-8-14;/h3,10-11,14,19H,1,4-9,12H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPHAAZCLXEKQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Cl)OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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